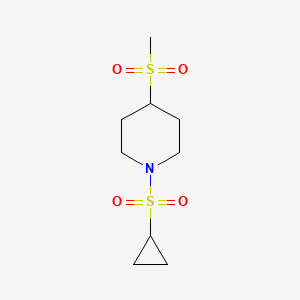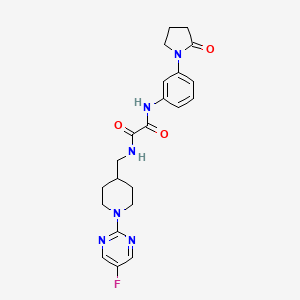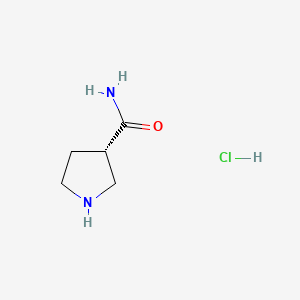
3-(3-Methoxyphenyl)oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)oxolane-2,5-dione is an organic compound with the molecular formula C11H10O4 It is a derivative of oxolane-2,5-dione, featuring a methoxyphenyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)oxolane-2,5-dione typically involves the reaction of 3-methoxybenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, followed by cyclization to form the oxolane-2,5-dione ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane-2,5-dione ring to a diol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxyphenyl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The methoxy group and the oxolane-2,5-dione ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.
Comparación Con Compuestos Similares
- 3-(3-Methylphenyl)oxolane-2,5-dione
- 3-(3-Chlorophenyl)oxolane-2,5-dione
- 3-(3-Hydroxyphenyl)oxolane-2,5-dione
Comparison: 3-(3-Methoxyphenyl)oxolane-2,5-dione is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it different from its analogs, such as 3-(3-Methylphenyl)oxolane-2,5-dione, which has a methyl group instead of a methoxy group, affecting its reactivity and applications.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)oxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-8-4-2-3-7(5-8)9-6-10(12)15-11(9)13/h2-5,9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQPQJDZIGJWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7-trimethyl-8-(2-(m-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727185.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2727188.png)
![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2727189.png)

![(3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2727192.png)

![1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2727195.png)





